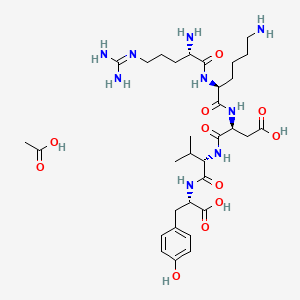
Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) is a chemical compound with the molecular formula C6H10N2OS It is known for its unique structure, which includes a cyclobutane ring and a thioxomethyl group
Méthodes De Préparation
The synthesis of Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) typically involves the reaction of cyclobutanecarboxylic acid with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques .
Analyse Des Réactions Chimiques
Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thioxomethyl group, where nucleophiles such as amines or alcohols replace the sulfur atom, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as cyclobutanecarboxylic acid and thiosemicarbazide
Applications De Recherche Scientifique
Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thioxomethyl derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) involves its interaction with specific molecular targets. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The cyclobutane ring provides structural stability and influences the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) can be compared with other similar compounds, such as:
Cyclobutanecarboxamide: Lacks the thioxomethyl group, resulting in different reactivity and applications.
Thiosemicarbazide derivatives: These compounds share the thioxomethyl group but differ in the structure of the attached moiety, leading to variations in biological activity and chemical properties.
Cyclobutane derivatives: Compounds with different substituents on the cyclobutane ring exhibit diverse chemical behaviors and applications
Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) stands out due to its unique combination of a cyclobutane ring and a thioxomethyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
161063-31-6 |
|---|---|
Formule moléculaire |
C6H10N2OS |
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
N-carbamothioylcyclobutanecarboxamide |
InChI |
InChI=1S/C6H10N2OS/c7-6(10)8-5(9)4-2-1-3-4/h4H,1-3H2,(H3,7,8,9,10) |
Clé InChI |
PHAYDABGJNRLJL-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)NC(=S)N |
SMILES canonique |
C1CC(C1)C(=O)NC(=S)N |
Synonymes |
Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,9-Methanocycloocta[d][1,3]thiazole](/img/structure/B576181.png)


![((2S,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B576184.png)








